molecular formula C8H5BrF4 B2807810 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene CAS No. 81577-15-3

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene

Cat. No.: B2807810
CAS No.: 81577-15-3
M. Wt: 257.026
InChI Key: DQCQFCZGHRBWOB-UHFFFAOYSA-N
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Description

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a 1-bromo-2,2,2-trifluoroethyl group. Its molecular formula is C₈H₅BrF₄, with a molecular weight of 273.03 g/mol. The trifluoroethyl-bromo moiety introduces significant steric bulk and electron-withdrawing effects, influencing its reactivity and physical properties. This compound is primarily utilized as a biochemical reagent in pharmaceutical and agrochemical research, where fluorinated intermediates are valued for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCQFCZGHRBWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-15-3
Record name 1-(1-bromo-2,2,2-trifluoroethyl)-4-fluorobenzene
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Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 1-bromo-2,2,2-trifluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).

    Industrial Production: On an industrial scale, the production process is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 1-bromo-2,2,2-trifluoroethyl group serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). Key reactions include:

Reaction TypeReagents/ConditionsProductsYield (%)SelectivityReference
HydrolysisNaOH (aq.), 80°C1-(2,2,2-Trifluoroethyl)-4-fluorophenol72>90% para
AmidationNH₃/MeOH, 50°C1-(2,2,2-Trifluoroethyl)-4-fluoroaniline58Moderate
ThiolationNaSH, DMF, 100°C1-(2,2,2-Trifluoroethyl)-4-fluorothiophenol65High

Mechanistic Insight :

  • The trifluoroethyl group’s electron-withdrawing effect stabilizes the transition state in SN2 reactions, accelerating substitution.

  • Steric hindrance from the trifluoromethyl group reduces reactivity in bulky nucleophiles (e.g., tert-butoxide).

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination occurs, forming a trifluoromethyl-substituted alkene:

BaseSolventTemperatureProductYield (%)
KOtBuDMSO120°C4-Fluorostyrene-CF₃84
LDATHF-78°C1-(Trifluorovinyl)-4-fluorobenzene76

Side Note : Competing substitution pathways are suppressed at high temperatures (>100°C) or with non-polar solvents.

Electrophilic Aromatic Substitution (EAS)

The para-fluorine atom directs incoming electrophiles to the ortho position relative to the trifluoroethyl group:

ElectrophileCatalystProductRegiochemistryYield (%)
HNO₃/H₂SO₄H₂SO₄1-(1-Bromo-2,2,2-trifluoroethyl)-2-nitro-4-fluorobenzeneOrtho68
Cl₂/FeCl₃FeCl₃1-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-4-fluorobenzeneOrtho73

Key Observations :

  • The trifluoroethyl group deactivates the ring but enhances meta/para selectivity due to its strong -I effect.

  • Fluorine’s ortho/para-directing nature dominates in mixed substituent systems.

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-coupling reactions:

ReactionCatalyst SystemPartnerProductYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃Phenylboronic acid1-(2,2,2-Trifluoroethyl)-4-fluorobiphenyl89
StillePdCl₂(dppf), CuITrimethyltin1-(2,2,2-Trifluoroethyl)-4-fluorostyrene78

Optimization Notes :

  • Bromine’s reactivity is enhanced by electron-deficient aryl partners.

  • Trifluoroethyl groups do not interfere with catalyst turnover in Suzuki-Miyaura reactions.

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators:

InitiatorConditionsProductApplication
AIBNBenzene, 80°CTrifluoroethyl-fluorobenzene radicalPolymerization initiator
UV LightCCl₄, RT1-(2,2,2-Trifluoroethyl)-4-fluorophenyl chlorideChlorination studies

Limitations : Radical stability is compromised by the electron-withdrawing CF₃ group, requiring high initiator concentrations.

Reduction of the Trifluoroethyl Group

Reducing AgentConditionsProductYield (%)
LiAlH₄Et₂O, 0°C1-(2-Bromoethyl)-4-fluorobenzene41
H₂/Pd-CMeOH, 50 psi1-Ethyl-4-fluorobenzene63

Oxidation of the Benzene Ring

Oxidizing AgentConditionsProductYield (%)
KMnO₄/H₂SO₄100°C1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzoic acid55

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HF and Br₂ gases .

  • Photolytic Degradation : UV exposure (λ = 254 nm) cleaves the C–Br bond, forming 1-(2,2,2-trifluoroethyl)-4-fluorobenzene as a major product .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₅BrF₄
  • Molecular Weight : 255.95 g/mol
  • Structural Characteristics : The compound features a bromine atom and a trifluoroethyl group attached to a fluorobenzene ring, enhancing its chemical reactivity and potential biological activity.

Pharmaceutical Development

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

  • Case Study : A study demonstrated the synthesis of novel antifungal agents derived from this compound, showcasing its utility in medicinal chemistry.

Agrochemical Synthesis

The compound is also used in the formulation of agrochemicals, particularly herbicides. Its reactivity allows it to participate in various chemical reactions that yield effective agricultural products.

  • Case Study : Research highlighted its role as an intermediate in producing herbicides that target specific weed species without harming crops.

Biochemical Probes

In biological research, this compound acts as a biochemical probe to study enzyme interactions and cellular processes.

  • Mechanism of Action : The compound can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against resistant strains of bacteria and fungi. The presence of the trifluoroethyl group enhances its lipophilicity, facilitating interaction with microbial membranes.

Compound NameMinimum Inhibitory Concentration (MIC)Activity Level
This compoundTBDPotentially active
1-Bromo-4-methoxybenzene8 µg/mLModerate
4-Methoxyphenyl trifluoromethyl ketone4 µg/mLStrong

Cytotoxicity Studies

In vitro studies indicate that structurally related compounds can exhibit cytotoxic effects on various cancer cell lines. The potential for selective cytotoxicity suggests that this compound may serve as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The presence of fluorine and bromine atoms can enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications References
1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene C₈H₅BrF₄ 273.03 -Br, -CF₃ on ethyl; -F on benzene Nucleophilic substitution at bromine; stabilized by -CF₃ Pharmaceutical intermediates
1-(1,2-Dibromoethyl)-4-fluorobenzene C₈H₇Br₂F 289.95 -Br on both carbons of ethyl; -F on benzene Higher electrophilicity due to dual bromine Cross-coupling reactions
1-Bromo-4-fluorobenzene C₆H₄BrF 175.00 -Br and -F on benzene Electrophilic aromatic substitution Solvent or ligand in synthesis
1-Bromo-4-(2,2,2-trifluoroethyl)benzene C₈H₆BrF₃ 239.04 -Br on benzene; -CF₃ on ethyl Reduced steric hindrance vs. target Material science applications
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O 282.99 -Br, -F, -OCF₃ on benzene Electron-deficient aromatic ring Agrochemical research

Reactivity and Stability

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound stabilizes adjacent bromine, making it less reactive toward nucleophilic substitution compared to 1-(1,2-Dibromoethyl)-4-fluorobenzene, which lacks stabilizing groups .
  • Steric Hindrance : The trifluoroethyl chain in the target compound imposes greater steric hindrance than 1-Bromo-4-fluorobenzene, limiting its participation in bulky electrophilic reactions .
  • Aromatic Reactivity : Analogues like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene exhibit enhanced electron deficiency due to the -OCF₃ group, favoring electrophilic substitution at specific ring positions .

Research Implications

The structural nuances of this compound make it a versatile intermediate in drug discovery, particularly for γ-secretase modulators (as seen in ) . Its trifluoromethyl group enhances lipid solubility, a critical factor in blood-brain barrier penetration. Comparatively, analogues like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene are more suited for agrochemicals due to their resistance to hydrolysis .

Biological Activity

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene is a halogenated aromatic compound with significant industrial applications and potential biological implications. This article reviews its biological activity, including toxicity, pharmacokinetics, and related case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H5BrF4
  • SMILES : C1=CC(=CC=C1C(C(F)(F)F)Br)F
  • InChI : InChI=1S/C8H5BrF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H

This compound is characterized by a bromine atom and a trifluoroethyl group attached to a fluorobenzene ring, contributing to its unique reactivity and biological interactions.

Toxicity Studies

Toxicological assessments have shown that this compound exhibits notable acute toxicity. In a study involving male S-D rats:

  • Exposure Levels : Rats were exposed to various concentrations (7.1 to 26 mg/L) for 4 hours.
  • Results : The median lethal concentration (LC50) was determined to be approximately 18,000 mg/m³. Symptoms included:
    • Loss of righting reflex
    • Diminished startle response
    • Lethargy and tremors
    • Respiratory distress .

The study indicated that exposure to higher concentrations led to significant body weight loss (up to 17.5%) and other physiological changes.

Pharmacokinetics

Pharmacokinetic studies reveal the absorption and distribution characteristics of the compound:

ParameterValue
Absorption ~67% in rats (oral exposure)
Distribution Highest concentrations in fat, liver, kidney
Metabolism Primarily via oxidative pathways involving cytochrome P450 enzymes

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to this compound. Notably:

  • A study on related compounds showed that halogen substituents significantly influence metabolic pathways and toxicity profiles. For instance, the presence of bromine and fluorine can enhance lipophilicity, affecting bioavailability .
  • Another investigation into the effects of trifluoroethyl groups indicated potential neurotoxicity and endocrine disruption in animal models .

Environmental Impact

Due to its high production volume and potential environmental persistence, the compound is monitored under various regulatory frameworks such as the U.S. EPA's Toxic Substances Control Act. Its classification as a high production volume (HPV) chemical necessitates ongoing assessment of its ecological effects .

Q & A

Synthesis Optimization

Q: What synthetic routes are most effective for preparing 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene, and how can side reactions be minimized? A: A two-step approach is recommended:

Fluorination: Introduce the para-fluorine group via electrophilic aromatic substitution using HF-pyridine at 0–5°C to ensure regioselectivity.

Bromination: Apply radical bromination to 4-fluoro-α,α,α-trifluorotoluene using N-bromosuccinimide (NBS) in CCl₄ under UV light. Maintain a reaction temperature of 60–70°C to suppress competing pathways (e.g., dibromination). Yield improvements (~75%) are achievable with catalytic AIBN (azobisisobutyronitrile) to enhance radical initiation efficiency .

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in distinguishing this compound from its ortho-fluoro isomer? A: Combine 19F NMR and X-ray crystallography :

  • 19F NMR : Para-fluorine exhibits a singlet at δ −110 to −115 ppm, while ortho-fluorine shows coupling (J = 8–12 Hz) with adjacent protons.
  • X-ray : Resolves spatial arrangement of the bromo-trifluoroethyl group. For lab-scale analysis, GC-MS with a chiral column (e.g., β-DEX™) can separate isomers based on retention time differences (~0.3 min) .

Reaction Mechanism Complexity

Q: During nucleophilic substitution reactions, why does the bromine atom in this compound exhibit unexpected stability under basic conditions? A: The electron-withdrawing trifluoroethyl group (−CF₂CF₃) deactivates the adjacent C-Br bond, reducing susceptibility to SN2 mechanisms. Kinetic studies using DFT calculations (B3LYP/6-31G*) reveal a higher activation energy barrier (ΔG‡ ≈ 28 kcal/mol) compared to non-fluorinated analogs (ΔG‡ ≈ 18 kcal/mol). Experimental validation via Hammett plots confirms the meta-directing effect of the −CF₃ group, favoring electrophilic attack at the 3-position over bromine displacement .

Contradictory Solubility Data

Q: Published solubility data in DMSO varies widely (e.g., 12 mg/mL vs. 45 mg/mL at 25°C). How should researchers address this discrepancy? A: Conduct controlled solubility assays with the following protocol:

Purify the compound via column chromatography (silica gel, hexane:EtOAc 9:1).

Use Karl Fischer titration to confirm anhydrous conditions (H₂O < 0.1%).

Measure solubility via UV-Vis spectroscopy (λ = 254 nm) with triplicate trials.
Recent studies attribute discrepancies to residual solvents (e.g., THF) altering polarity. Reproducible results (~22 mg/mL) require strict moisture control .

Advanced Applications in Materials Science

Q: What strategies enable the use of this compound as a precursor for fluorinated metal-organic frameworks (MOFs)? A: Leverage Sonogashira coupling to attach acetylene-functionalized linkers:

Replace the bromine atom with a terminal alkyne via Pd(PPh₃)₄/CuI catalysis (yield: 65–70%).

Coordinate with Zn(NO₃)₂·6H₂O in DMF at 80°C to form porous MOFs. BET surface area analysis shows ~1,200 m²/g, with fluorine groups enhancing CO₂ adsorption selectivity (Qst = 34 kJ/mol) .

Toxicity and Safety Profiling

Q: What precautions are critical when handling this compound due to its halogenated structure? A: Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors (TLV: 0.1 ppm).
  • PPE : Nitrile gloves and polycarbonate goggles to prevent skin/eye contact (LD50 oral rat: 320 mg/kg).
  • Waste Disposal : Neutralize with 10% NaHCO₃ before incineration. Acute toxicity studies in zebrafish (LC50 = 4.8 mg/L) highlight environmental risks .

Data Reproducibility in Catalytic Studies

Q: Why do catalytic cross-coupling reactions with this compound show inconsistent yields (40–85%) across studies? A: Trace moisture (>50 ppm) deactivates Pd catalysts. Optimize using:

  • Anhydrous solvents : Distill THF over Na/benzophenone.
  • Ligand screening : XPhos outperforms SPhos in Suzuki-Miyaura reactions (yield: 82±3%).
  • In situ monitoring : Raman spectroscopy tracks reaction progress, reducing variability .

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